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Introduction

Terbium (Tbh3*) complexes have emerged as powerful luminescent probes for a wide range of
biological sensing applications. Their unique photophysical properties, including long
luminescence lifetimes (on the order of milliseconds), large Stokes shifts, and sharp,
characteristic emission peaks, make them ideal candidates for time-resolved detection
techniques. This allows for the effective elimination of background autofluorescence from
biological samples, leading to significantly improved signal-to-noise ratios and enhanced
sensitivity. These probes are versatile tools for immunoassays, cellular imaging, and the
detection of various biomolecules and ions. This document provides an overview of the
applications of terbium complexes, quantitative data for representative probes, and detailed
experimental protocols for their use in biological sensing.

Principles of Terbium-Based Luminescent Probes

The luminescence of terbium ions is typically sensitized through a process called the "antenna
effect.” In a terbium complex, an organic ligand (the "antenna™) absorbs excitation light
(usually UV) and transfers the energy to the central terbium ion. This energy transfer excites
the Tbh3* ion, which then emits its characteristic green light as it returns to the ground state. The
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design of the organic ligand is crucial as it determines the absorption properties, stability, and
biological targeting capabilities of the probe.

A key advantage of terbium probes is their suitability for Time-Resolved Luminescence
Resonance Energy Transfer (TR-LRET). In TR-LRET, the long-lived luminescence of the
terbium donor allows for a time delay between excitation and detection, effectively removing
short-lived background fluorescence. If an acceptor molecule is in close proximity, energy
transfer occurs, and the sensitized emission of the acceptor can be measured.

Applications in Biological Sensing

Terbium-based probes have been successfully employed in a variety of biological applications:

e Immunoassays: The high sensitivity of TR-LRET makes terbium complexes excellent
donors in immunoassays for the detection of low-abundance analytes.

» Protein-Protein Interaction Studies: TR-LRET can be used to monitor protein-protein
interactions in living cells with high sensitivity and spatial resolution.[1][2]

e Enzyme Activity Assays: Probes can be designed where the luminescence is modulated by
the activity of a specific enzyme, enabling the sensitive detection of enzymatic function.

e lon Sensing: Terbium complexes have been developed to detect biologically important ions
such as Caz*, Zn2*+, Fe3*+, and AR*.[3][4]

e Cellular Imaging: The long luminescence lifetime of terbium probes allows for
autofluorescence-free imaging of cells and tissues.[5]

e pH and Temperature Sensing: The luminescence properties of some terbium complexes are
sensitive to changes in pH and temperature, enabling their use as environmental sensors.[6]

[7]8]

Quantitative Data of Representative Terbium Probes

The following tables summarize key quantitative data for several terbium-based luminescent
probes described in the literature.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b13384386?utm_src=pdf-body
https://www.benchchem.com/product/b13384386?utm_src=pdf-body
https://www.benchchem.com/product/b13384386?utm_src=pdf-body
https://www.benchchem.com/product/b13384386?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20643966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2922258/
https://www.benchchem.com/product/b13384386?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj01358h/unauth
https://pubmed.ncbi.nlm.nih.gov/6389227/
https://www.benchchem.com/product/b13384386?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.bioconjchem.8b00069
https://www.benchchem.com/product/b13384386?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2010/jm/c0jm01069c
https://www.researchgate.net/publication/234842343_Luminescent_terbium_and_europium_probes_for_lifetime_based_sensing_of_temperature_between_0_and_70_C
https://www.ingentaconnect.com/content/asp/jnn/2009/00000009/00000001/art00091?crawler=true
https://www.benchchem.com/product/b13384386?utm_src=pdf-body
https://www.benchchem.com/product/b13384386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13384386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

.. Detection
Probe/System Application Analyte L Reference
imi
Tb(1,10-
) Fluorescence ] ) 7.4x 1075
phenanthroline)- ) Ascorbic Acid [9]
Quenching mol-L-1
AA
Fluorescence
Th-MOF _ Fe3+ 0.91 pM [3]
Sensing
Ratiometric
Th-MOF Fluorescence A3+ 6.10 uM [3]
Sensing
"Dark" Terbium
] Ternary Complex
complex with ) Znz* 1.2 uM [10]
. Formation
Lumazine
Terbium complex _ _
) Enzyme Sensing  B-glucuronidase 185 ng/mL [11]
with 2,3-DHN
Tb complexes
_ TR-FRET o
with Quantum Biotinylated QDs 18 attomol [12]
Immunoassay
Dots
Luminescence Quantum Yield FRET
Probe/System o o Reference
Lifetime (1) (D) Efficiency
~1 ms (at room ] )
Th-L1 High (relative) N/A [6]
temp.)
~1 ms (at room ) )
Th-L2 High (relative) N/A [6]
temp.)
TbL-Strep + Biot- ~0.5ms
N/A >70% [12]
QD (quenched)
Magnetofluoresc
ent micellar N/A up to 7.3% N/A [13]
Tb(lll) complexes
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Signaling Pathways and Experimental Workflows
Time-Resolved Luminescence Resonance Energy
Transfer (TR-LRET) for Protein-Protein Interaction

Excitation & Energy Transfer

No LRET

Click to download full resolution via product page

Caption: Workflow for TR-LRET based detection of protein-protein interactions.

General Workflow for Cellular Imaging with Terbium
Probes

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b13384386?utm_src=pdf-body-img
https://www.benchchem.com/product/b13384386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13384386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Preparation

1. Cell Seeding and Culture 2. Prepare Probe Working Solution

Experiment

3. Incubate Cells with Probe

4. Wash to Remove Unbound Probe

Image Acquisition
y

5. Fluorescence Microscopy
(Time-gated if applicable)

l

6. Image Acquisition

Data Apnalysis

7. Image Processing and Analysis

8. Quantification of Luminescence

Click to download full resolution via product page

Caption: Standard experimental workflow for cellular imaging using luminescent probes.
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Experimental Protocols

Protocol 1: Time-Resolved LRET Imaging of Protein-
Protein Interactions in Living Cells

This protocol is adapted from a method for observing the interaction between two proteins, one
fused to a terbium-binding protein (like eDHFR) and the other to an acceptor fluorophore (like
GFP).[1][2]

Materials:

Cultured cells (e.g., MDCKII cells)

o Expression vectors for Protein A-eDHFR and Protein B-GFP fusions
e Transfection reagent

e Terbium complex probe (e.g., TMP-Lumi4)

 Cell culture medium

o Phosphate-buffered saline (PBS)

» Fluorescence microscope equipped for time-resolved imaging (pulsed excitation source and
time-gated detector)

Procedure:
o Cell Transfection:
o Seed cells on a glass-bottom dish suitable for microscopy.

o Co-transfect the cells with the expression vectors for the two fusion proteins using a
suitable transfection reagent according to the manufacturer's protocol.

o Incubate for 24-48 hours to allow for protein expression.

e Probe Loading:
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o Prepare a working solution of the terbium complex in an appropriate buffer.
o Introduce the terbium complex into the cells. Two methods can be employed:

» Osmotic Lysis of Pinocytic Vesicles: Incubate cells with a hypertonic solution of the
probe, followed by a hypotonic shock.

» Reversible Membrane Permeabilization: Use a reagent like streptolysin O to create
transient pores in the cell membrane for probe entry.[1][2]

o Wash the cells thoroughly with PBS to remove the excess probe.

» Time-Resolved Imaging:

[¢]

Mount the dish on the fluorescence microscope.

o

Use a pulsed UV laser for excitation.

[e]

Set the detector to acquire images after a time delay (e.g., 10 ps) following the excitation
pulse.[1][2]

[e]

Acquire images in two channels:
= Donor Channel: To detect the long-lifetime luminescence of the terbium complex.

» Acceptor (LRET) Channel: To detect the sensitized, long-lifetime emission from the
acceptor fluorophore (e.g., GFP).[1][2]

o Data Analysis:
o Correct images for background.

o Calculate the LRET efficiency or a normalized LRET signal by taking the ratio of the
acceptor emission to the donor emission.

o Compare the LRET signal in cells expressing interacting proteins to control cells
expressing non-interacting mutants.
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Protocol 2: Detection of Ascorbic Acid using a Terbium
Complex

This protocol is based on the quenching of terbium luminescence by ascorbic acid.[9]
Materials:

e Terbium(lll) chloride (TbCIs) solution (e.g., 1 x 10—3 M)

1,10-phenanthroline (Phen) solution (e.g., 1 x 10-3 M)

Ascorbic acid standard solutions of varying concentrations

Buffer solution (pH 7.0)

Surfactant solution (e.g., C12EO10, 1.6 x 1073 M)

Fluorometer

Procedure:

o Preparation of the Terbium Complex:

o In atest tube, add 1 mL of the buffer solution.

o Add 0.5 mL of the Tbh3* salt solution, 0.5 mL of the Phen solution, and 0.5 mL of the
surfactant solution.[9]

o Mix and allow the complex to form.

e Fluorescence Measurement:

o Add a known volume of the ascorbic acid standard solution or the sample to be tested to
the terbium complex solution.

o Measure the luminescence intensity of the solution using a fluorometer. The characteristic
emission peaks of terbium are at approximately 490, 547, 588, and 623 nm.[3]
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o Record the decrease in luminescence intensity.

e Quantification:

o Create a calibration curve by plotting the quenching of the luminescence intensity against
the concentration of the ascorbic acid standards.

o Determine the concentration of ascorbic acid in the unknown sample from the calibration

curve.

Protocol 3: Autofluorescence-Free Live-Cell Imaging
with Terbium Nanoparticles

This protocol describes the use of terbium nanoparticles (Tb-NPs) for long-term cellular
imaging.[5]

Materials:

HelLa cells or other suitable cell line

Complete cell culture medium

Terbium nanopatrticles (Tb-NPs)

HEPES buffer

Fluorescence microscope with time-gated imaging capabilities

MTT assay kit for viability assessment

Procedure:

o Cell Seeding:

o Seed Hela cells in a suitable imaging dish and culture until they reach the desired
confluency.

e |ncubation with Tb-NPs:
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o Prepare a dispersion of Th-NPs in complete culture medium supplemented with 10 mM
HEPES at the desired concentration (e.g., 0.1 nM).[5]

o Remove the old medium from the cells and add the Th-NP containing medium.

o Incubate the cells for 4 to 24 hours at 37°C and 5% CO: to allow for nanoparticle uptake.

[5]

e Washing:

o Remove the medium containing the Th-NPs.

o Wash the cells three times with warm PBS to remove any non-internalized nanoparticles.
o Time-Gated Imaging:

o Add fresh complete culture medium to the cells.

o Image the cells using a widefield or confocal microscope equipped for time-gated
luminescence detection to suppress autofluorescence.

o Acquire images over an extended period (up to 72 hours) to monitor cellular processes.[5]

o Cell Viability Assay (Optional):

[¢]

To assess the cytotoxicity of the Th-NPs, perform an MTT assay.

[¢]

Incubate cells with varying concentrations of Tb-NPs for the desired time.

Add MTT solution and incubate for 2 hours.

o

o

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[5]

[¢]

Compare the viability of treated cells to untreated controls.

Conclusion

Terbium complexes offer significant advantages for biological sensing and imaging due to their
unique luminescent properties. The ability to perform time-gated detection to eliminate
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background autofluorescence provides unparalleled sensitivity. The versatility in the design of
these probes allows for their application in a wide array of biological studies, from quantifying
small molecules to visualizing complex cellular processes. The protocols provided here serve
as a starting point for researchers to harness the power of these remarkable luminescent tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2217632/
https://www.researchgate.net/publication/271085132_Magnetofluorescent_micellar_complexes_of_terbiumIII_as_potential_bimodal_contrast_agents_for_magnetic_resonance_and_optical_imaging
https://www.benchchem.com/product/b13384386#terbium-complexes-as-luminescent-probes-for-biological-sensing
https://www.benchchem.com/product/b13384386#terbium-complexes-as-luminescent-probes-for-biological-sensing
https://www.benchchem.com/product/b13384386#terbium-complexes-as-luminescent-probes-for-biological-sensing
https://www.benchchem.com/product/b13384386#terbium-complexes-as-luminescent-probes-for-biological-sensing
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13384386?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13384386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

